4-methoxy-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-methoxy-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a methoxy group, a methyl group, a pyridine ring, and a piperidine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is attached via a sulfonation reaction, where a sulfonyl chloride reacts with the amine group of the intermediate compound.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions, where methoxy and methyl groups are added to the benzene ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or a sulfinate.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine and piperidine rings, where various nucleophiles can replace existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or neutral conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of sulfonic acids or sulfinates.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. Its sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound is investigated for its potential use in treating various diseases. Its ability to interact with biological targets such as enzymes and receptors makes it a promising drug candidate.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the therapeutic effects observed in various studies.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2-methylbenzenesulfonamide: Lacks the pyridine and piperidine rings, making it less complex.
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide: Lacks the methoxy and methyl groups, affecting its reactivity and biological activity.
4-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide: Similar structure but lacks the methyl group, which can influence its chemical properties.
Uniqueness
The uniqueness of 4-methoxy-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide lies in its combination of functional groups. The presence of the methoxy, methyl, pyridine, and piperidine rings in a single molecule provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound in scientific research.
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-15-13-18(25-2)3-4-19(15)26(23,24)21-14-16-7-11-22(12-8-16)17-5-9-20-10-6-17/h3-6,9-10,13,16,21H,7-8,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRIFHZRVWVZQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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